![molecular formula C16H18ClNO2 B3723319 2-{[(3-chloro-2-methylphenyl)amino]methylene}-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B3723319.png)
2-{[(3-chloro-2-methylphenyl)amino]methylene}-5,5-dimethyl-1,3-cyclohexanedione
Descripción general
Descripción
2-{[(3-chloro-2-methylphenyl)amino]methylene}-5,5-dimethyl-1,3-cyclohexanedione, also known as CCMD, is a compound that has gained attention in recent years due to its potential applications in scientific research. CCMD is a synthetic compound that is structurally similar to curcumin, a natural compound found in the spice turmeric.
Aplicaciones Científicas De Investigación
2-{[(3-chloro-2-methylphenyl)amino]methylene}-5,5-dimethyl-1,3-cyclohexanedione has been studied for its potential applications in various scientific research fields. One of the most promising applications of 2-{[(3-chloro-2-methylphenyl)amino]methylene}-5,5-dimethyl-1,3-cyclohexanedione is in cancer research. 2-{[(3-chloro-2-methylphenyl)amino]methylene}-5,5-dimethyl-1,3-cyclohexanedione has been found to have anti-cancer properties and has been shown to inhibit the growth of several types of cancer cells, including breast, lung, and prostate cancer cells. 2-{[(3-chloro-2-methylphenyl)amino]methylene}-5,5-dimethyl-1,3-cyclohexanedione has also been studied for its potential applications in Alzheimer's disease research. It has been found to have neuroprotective properties and has been shown to reduce the accumulation of beta-amyloid plaques, which are associated with Alzheimer's disease.
Mecanismo De Acción
The mechanism of action of 2-{[(3-chloro-2-methylphenyl)amino]methylene}-5,5-dimethyl-1,3-cyclohexanedione is not fully understood, but studies have suggested that it may work by inhibiting the activity of certain enzymes and signaling pathways that are involved in cancer cell growth and neurodegeneration. 2-{[(3-chloro-2-methylphenyl)amino]methylene}-5,5-dimethyl-1,3-cyclohexanedione has also been found to have antioxidant properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
2-{[(3-chloro-2-methylphenyl)amino]methylene}-5,5-dimethyl-1,3-cyclohexanedione has been found to have several biochemical and physiological effects. In addition to its anti-cancer and neuroprotective properties, 2-{[(3-chloro-2-methylphenyl)amino]methylene}-5,5-dimethyl-1,3-cyclohexanedione has been shown to have anti-inflammatory effects and has been studied for its potential applications in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. 2-{[(3-chloro-2-methylphenyl)amino]methylene}-5,5-dimethyl-1,3-cyclohexanedione has also been found to have anti-microbial properties and has been studied for its potential applications in treating bacterial and fungal infections.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-{[(3-chloro-2-methylphenyl)amino]methylene}-5,5-dimethyl-1,3-cyclohexanedione in lab experiments is its reproducibility. The synthesis method for 2-{[(3-chloro-2-methylphenyl)amino]methylene}-5,5-dimethyl-1,3-cyclohexanedione has been found to be efficient and reliable, which makes it easier for researchers to obtain the compound for their experiments. However, one of the limitations of using 2-{[(3-chloro-2-methylphenyl)amino]methylene}-5,5-dimethyl-1,3-cyclohexanedione in lab experiments is its limited solubility in water, which can make it difficult to administer to cells or animals in certain experiments.
Direcciones Futuras
There are several future directions for research on 2-{[(3-chloro-2-methylphenyl)amino]methylene}-5,5-dimethyl-1,3-cyclohexanedione. One area of research is to further investigate its anti-cancer properties and its potential applications in cancer therapy. Another area of research is to study its neuroprotective properties and its potential applications in treating neurodegenerative diseases such as Alzheimer's disease. Additionally, further research is needed to fully understand the mechanism of action of 2-{[(3-chloro-2-methylphenyl)amino]methylene}-5,5-dimethyl-1,3-cyclohexanedione and to identify any potential side effects or toxicity.
Propiedades
IUPAC Name |
2-[(3-chloro-2-methylphenyl)iminomethyl]-3-hydroxy-5,5-dimethylcyclohex-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClNO2/c1-10-12(17)5-4-6-13(10)18-9-11-14(19)7-16(2,3)8-15(11)20/h4-6,9,19H,7-8H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNMKKIDNXOMCNY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)N=CC2=C(CC(CC2=O)(C)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



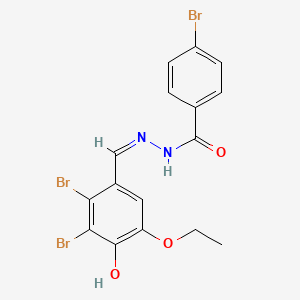
![4-bromo-N'-[2-hydroxy-5-(phenyldiazenyl)benzylidene]benzohydrazide](/img/structure/B3723249.png)
![4-{2-[1-(2,4-dihydroxyphenyl)ethylidene]hydrazino}-N-(4-iodophenyl)-4-oxobutanamide](/img/structure/B3723258.png)
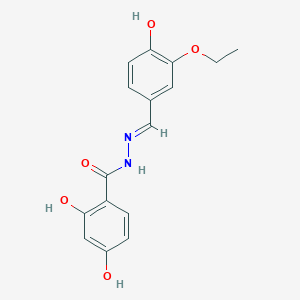
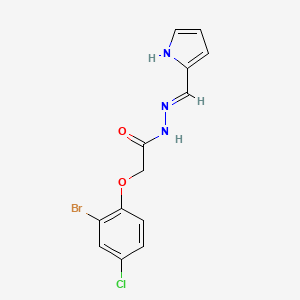
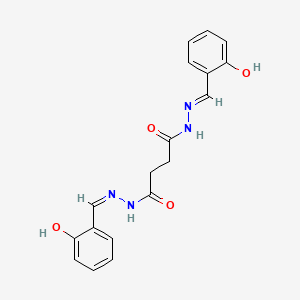

![1H-indole-3-carbaldehyde (8-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B3723290.png)
![4-hydroxybenzaldehyde (8-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B3723291.png)
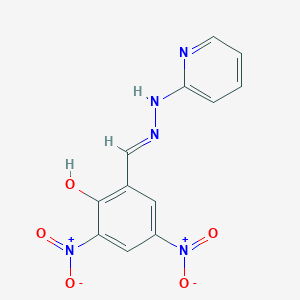
![3,5-dibromo-2-hydroxybenzaldehyde (8-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B3723309.png)
![2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-(4-hydroxy-3-methoxyphenyl)acrylonitrile](/img/structure/B3723312.png)
![1-benzyl-4-{[2-(2,4-dihydroxybenzylidene)hydrazino]carbonyl}pyridinium chloride](/img/structure/B3723314.png)
![N'-[(2-hydroxy-1-naphthyl)methylene]-1-methyl-6-oxo-1,6-dihydro-3-pyridinecarbohydrazide](/img/structure/B3723316.png)